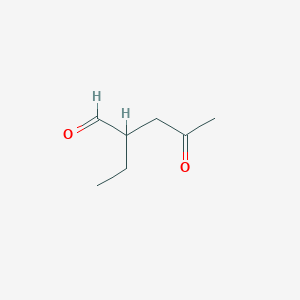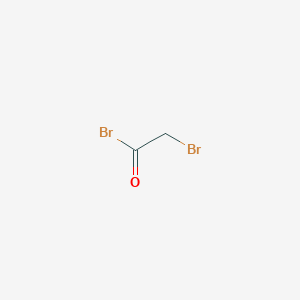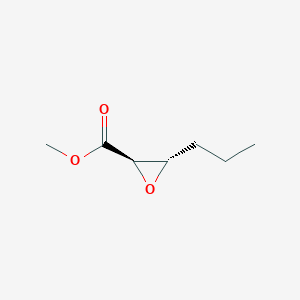
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, also known as methyl D-lactate, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, research has shown that methyl D-lactate exhibits various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. For example, studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
生化学的および生理学的効果
Studies have shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various cancer cell lines. Methyl D-lactate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate and its potential interactions with other compounds. Finally, there is a need for the development of new and more efficient synthesis methods for Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
合成法
The most common method for synthesizing Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate is through the reaction of propylene oxide with carbon monoxide in the presence of a catalyst such as rhodium. This process, known as the hydroformylation of propylene oxide, yields a mixture of products, including Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate.
科学的研究の応用
Methyl D-lactate has been extensively studied for its biological activities, including its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Research has also shown that Methyl (2R,3S)-3-propyloxirane-2-carboxylate D-lactate can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
117709-02-1 |
|---|---|
製品名 |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChIキー |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
異性体SMILES |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
正規SMILES |
CCCC1C(O1)C(=O)OC |
同義語 |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)-rel- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



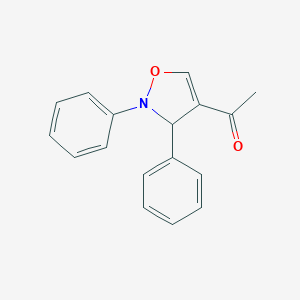

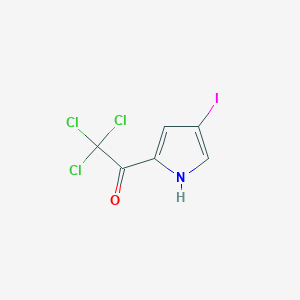
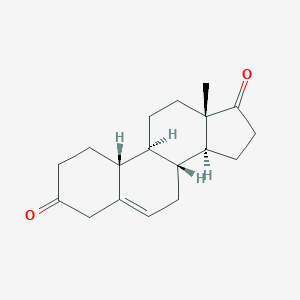
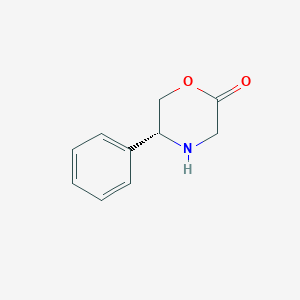
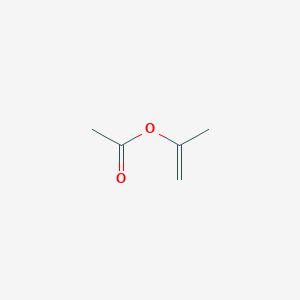

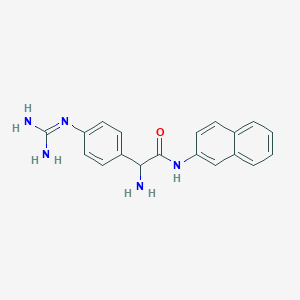
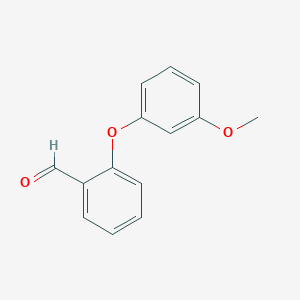
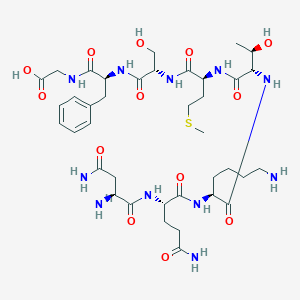
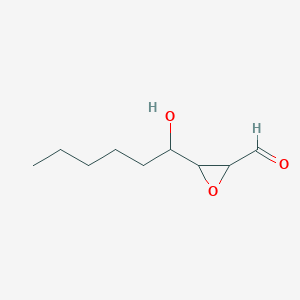
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
